Aurin

Description

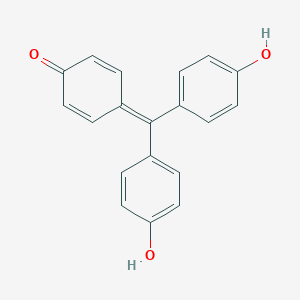

Structure

3D Structure

Properties

IUPAC Name |

4-[bis(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEHYMARPSSOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022387 | |

| Record name | Aurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep red solid; Technical product may be yellowish-brown with a dark green metallic fracture; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |

| Record name | Aurin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12002 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

603-45-2 | |

| Record name | Aurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[bis(4-hydroxyphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[bis(p-hydroxyphenyl)methylene]cyclohexa-2,5-dien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85N4AK3JAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aurintricarboxylic Acid: A Multifaceted Modulator of Cellular Processes

An In-depth Technical Guide on its Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction: Aurintricarboxylic acid (ATA) is a polyanionic, polyaromatic compound with a remarkable diversity of biological activities. Initially recognized for its ability to inhibit protein-nucleic acid interactions, subsequent research has revealed its role as a modulator of numerous cellular processes through various mechanisms. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of ATA, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it affects.

Core Mechanisms of Action

Aurintricarboxylic acid exerts its biological effects through several primary mechanisms:

-

Inhibition of Protein-Nucleic Acid Interactions: A foundational aspect of ATA's activity is its ability to compete with nucleic acids for binding to the active sites of various proteins. This has been demonstrated for enzymes such as ribonuclease and topoisomerase II, where the polymeric nature and negative charge of ATA facilitate this competitive inhibition.[1]

-

Enzyme Inhibition: ATA is a potent inhibitor of a wide array of enzymes. This broad-spectrum inhibitory activity contributes significantly to its diverse pharmacological effects. Key enzymatic targets include topoisomerase II, viral neuraminidase, cystathionine-lyase, calpains, and phosphofructokinase.

-

Interference with Protein-Protein Interactions: Beyond its effects on enzyme-substrate interactions, ATA can also disrupt the formation of protein-protein complexes. A notable example is its ability to interfere with the TAZ-TEAD transcriptional complex, a key component of the Hippo signaling pathway.

-

Modulation of Intracellular Signaling Pathways: ATA has been shown to influence multiple signaling cascades within the cell. Its effects on the TWEAK-Fn14, Jak/STAT, and NF-κB pathways are particularly well-documented and contribute to its anti-inflammatory and anti-cancer properties.

-

Antiviral Activity: ATA exhibits antiviral properties against a range of viruses, including influenza, HIV, and coronaviruses like SARS-CoV.[2] Its antiviral mechanisms often involve the inhibition of viral enzymes essential for replication, such as neuraminidase and proteases.

-

Inhibition of Apoptosis: The anti-apoptotic effect of ATA is a frequently observed phenomenon. This is largely attributed to its inhibition of endonucleases and topoisomerase II, enzymes that play crucial roles in the execution of programmed cell death.[3]

Quantitative Data on Inhibitory Activities

The following tables summarize the quantitative data available for the inhibitory activity of Aurintricarboxylic acid against various molecular targets.

| Target Enzyme/Process | Species/System | IC50/ID50 | Reference(s) |

| Topoisomerase II | Yeast | ~75 nM (ID50) | [3] |

| Phosphofructokinase | Rabbit Liver | 0.2 µM | [4] |

| Cystathionine-lyase | Not Specified | 0.6 µM | [5] |

| miRNA Modification | Not Specified | 0.47 µM | [5] |

| TWEAK-Fn14-mediated NF-κB activation | Human HEK293 cells | 0.6 µM | [5] |

| SARS-CoV-2 PLpro | In vitro | 30 µM | [5] |

| SARS-CoV-2 RdRp | In vitro | 56 nM | [6] |

| Influenza A and B Neuraminidase | Viral Isolates | Low µM range | [5] |

| P2X1 Receptor (rP2X1R) | Rat | 8.6 nM | [5] |

| P2X3 Receptor (rP2X3R) | Rat | 72.9 nM | [5] |

| Target Protein | Binding Constant (Kd/Ki) | Method | Reference(s) |

| SARS-CoV-2 PLpro | Ki = 16 µM, Kd = 11.3 µM | ITC | [5] |

| DNase I | Kd = 9 µM | Fluorescence | [6] |

| RNase A | Kd = 2.3 µM | Fluorescence | [6] |

| Reverse Transcriptase | Kd = 0.25 µM | Fluorescence | [6] |

| Taq Polymerase | Kd = 82 µM | Fluorescence | [6] |

Signaling Pathways Modulated by Aurintricarboxylic Acid

ATA's influence on cellular function is significantly mediated through its interaction with key signaling pathways.

TWEAK-Fn14 Signaling Pathway

ATA is a selective inhibitor of the TWEAK-Fn14 signaling pathway, which is implicated in inflammation and cancer. ATA has been shown to suppress TWEAK-induced activation of NF-κB, Akt, and Src. Mechanistically, ATA inhibits the activation of the small GTPase Rac1 and prevents the recruitment of TRAF2 to the Fn14 receptor.

Jak/STAT Signaling Pathway

ATA has demonstrated a modulatory effect on the Jak/STAT signaling pathway, which is crucial for cytokine-mediated cellular responses. In macrophages, ATA inhibits the IFN-γ-induced activation of JAK1 and JAK2, leading to a reduction in the tyrosine phosphorylation of STAT1.[7] This, in turn, prevents STAT1 dimerization, nuclear translocation, and subsequent gene transcription. ATA has also been shown to diminish the tyrosine phosphorylation of STAT3, STAT5, and STAT6 in response to other cytokines.[7] Interestingly, in some cell types like Nb2 lymphoma cells, ATA has been reported to activate the Jak2/STAT5 pathway.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Aurintricarboxylic acid.

General Experimental Workflow

The investigation of ATA's mechanism of action typically follows a multi-step process, from initial screening to detailed mechanistic studies.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of ATA to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.9, 500 mM NaCl, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/ml BSA, 10 mM ATP)

-

Aurintricarboxylic acid (ATA) dissolved in an appropriate solvent (e.g., DMSO)

-

Sterile, nuclease-free water

-

STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

DNA loading dye

Procedure:

-

Prepare a reaction mixture containing 1x Topoisomerase II Reaction Buffer and supercoiled plasmid DNA (e.g., 200-300 ng per reaction).

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of ATA to the tubes. Include a vehicle control (solvent only) and a no-enzyme control.

-

Initiate the reaction by adding a predetermined amount of Topoisomerase IIα (typically 1-10 units) to each tube. The final reaction volume is typically 20-30 µL.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding STEB and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the phases.

-

Load the aqueous (upper) phase mixed with DNA loading dye onto a 1% agarose gel.

-

Perform electrophoresis in 1x TAE buffer until the supercoiled and relaxed DNA forms are adequately separated.

-

Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition by ATA. The ID50 is the concentration of ATA that inhibits 50% of the enzyme's relaxation activity.[3]

STAT3 Phosphorylation Western Blot

This protocol is for detecting changes in the phosphorylation status of STAT3 in cells treated with ATA.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Cytokine for stimulating STAT3 phosphorylation (e.g., IFN-γ, IL-6)

-

Aurintricarboxylic acid (ATA)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of ATA for a specified time.

-

Stimulate the cells with the appropriate cytokine for a time known to induce STAT3 phosphorylation. Include unstimulated and vehicle-treated controls.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.

-

Quantify the band intensities to determine the effect of ATA on STAT3 phosphorylation.

Conclusion

Aurintricarboxylic acid is a pleiotropic molecule with a complex and multifaceted mechanism of action. Its ability to interfere with fundamental cellular processes, including protein-nucleic acid interactions, enzyme activity, and intracellular signaling, underscores its potential as a pharmacological agent and a valuable tool for biomedical research. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers seeking to further elucidate the intricate biological activities of this intriguing compound. A thorough understanding of its diverse mechanisms is crucial for the rational design and development of novel therapeutic strategies targeting the pathways modulated by ATA.

References

- 1. Inhibition of cytokine-induced JAK-STAT signalling pathways by an endonuclease inhibitor aurintricarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurintricarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Aurintricarboxylic acid, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inspiralis.com [inspiralis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of Aurintricarboxylic Acid (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics [mdpi.com]

- 7. Inhibition of cytokine-induced JAK-STAT signalling pathways by an endonuclease inhibitor aurintricarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Aurintricarboxylic acid's biological activities and functions

Aurintricarboxylic Acid: A Comprehensive Technical Guide to its Biological Activities and Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA) is a polyanionic, polyaromatic compound with a well-documented history as a potent inhibitor of a wide range of biological processes. Its primary mechanism of action involves the disruption of protein-nucleic acid interactions, leading to the inhibition of various enzymes and signaling pathways. This technical guide provides an in-depth overview of the multifaceted biological activities of ATA, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the therapeutic potential and biochemical applications of aurintricarboxylic acid.

Introduction

Aurintricarboxylic acid is a heterogeneous polymeric mixture that has been extensively utilized as a research tool to investigate cellular processes involving protein-nucleic acid binding.[1] Its ability to competitively inhibit the binding of nucleic acids to proteins makes it a powerful inhibitor of various enzymes, including DNA and RNA polymerases, topoisomerases, and ribonucleases.[1][2] Beyond its fundamental role in molecular biology research, ATA has demonstrated a broad spectrum of biological activities, including antiviral, anticoagulant, anti-inflammatory, and anticancer properties. This guide delves into the core biological functions of ATA, providing detailed information on its inhibitory activities, its modulation of key signaling pathways, and the experimental methodologies used to characterize its effects.

Quantitative Inhibitory Activities of Aurintricarboxylic Acid

The inhibitory potency of aurintricarboxylic acid has been quantified against a variety of molecular targets. The following tables summarize the available half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), dissociation constant (Kd), and half-maximal effective dose (ED50) values for ATA against different enzymes, receptors, and biological processes.

Table 1: Enzyme and Receptor Inhibition by Aurintricarboxylic Acid

| Target | Organism/System | IC50 | Ki | Kd | Assay Type | Reference(s) |

| Topoisomerase II | Yeast | ~75 nM | - | - | Relaxation Assay | [3] |

| Topoisomerase II | In vitro | < 0.2 µM | - | - | - | [4] |

| P2X1 Receptors (rP2X1R) | Rat | 8.6 nM | - | - | - | [5] |

| P2X3 Receptors (rP2X3R) | Rat | 72.9 nM | - | - | - | [5] |

| Cystathionine-γ-lyase (CSE) | - | 0.6 µM | - | - | - | [5] |

| miRNA function modifier | - | 0.47 µM | - | - | - | [5] |

| SARS-CoV-2 PLpro | In vitro | 30 µM | 16 µM | - | Enzymatic Assay | [6] |

| SARS-CoV-2 RdRp | In vitro | 56 nM | - | - | RNA Replication Assay | [7] |

| Phosphofructokinase (PFK) | Rabbit Liver | 0.2 µM | - | - | - | [8] |

| µ-calpain | - | 22 µM | - | - | - | [9] |

| m-calpain | - | 10 µM | - | - | - | [9] |

| Yeast Ribosomes | Yeast | - | - | 0.21 ± 0.02 µM | Fluorescence Anisotropy | [10] |

Table 2: Antiviral and Anticoagulant Activities of Aurintricarboxylic Acid

| Activity | Virus/System | IC50/EC50 | ED50 | Assay Type | Reference(s) |

| Antiviral (SARS-CoV-2) | Vero E6 cells | 50 µM | - | In vitro Antiviral Assay | [6] |

| Antiviral (Zika Virus) | Vero cells | 13.87 ± 1.09 µM | - | In vitro Antiviral Assay | [11] |

| Antiviral (Zika Virus) | A549 cells | 33.33 ± 1.13 µM | - | In vitro Antiviral Assay | [11] |

| Anticoagulant (Ristocetin-induced platelet agglutination) | Human Platelets | 60 ± 8.7 µg/ml | - | Platelet Agglutination Assay | [3] |

| Antithrombotic (Arteriovenous shunt) | Rats | - | 9.0 ± 1.6 mg/kg | In vivo Thrombosis Model | [3] |

| Antithrombotic (Venous thrombosis) | Rats | - | 18.3 ± 2.0 mg/kg | In vivo Thrombosis Model | [3] |

| Antithrombotic (Disseminated intravascular coagulation) | Mice | - | 1.1 ± 0.15 mg/kg | In vivo Thromboembolism Model | [3] |

| Protein Synthesis Inhibition | Rabbit Reticulocyte Lysates | 17.6 µM | - | In vitro Translation Assay | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of aurintricarboxylic acid's biological activities.

Topoisomerase II Inhibition Assay (Relaxation Assay)

This assay measures the ability of ATA to inhibit the catalytic activity of DNA topoisomerase II, which relaxes supercoiled DNA.[3][12]

Materials:

-

Purified DNA topoisomerase II

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/ml BSA)

-

Aurintricarboxylic acid (ATA) solution at various concentrations

-

Stop solution/loading dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add 2 µl of 10x topoisomerase II reaction buffer and 200 ng of supercoiled plasmid DNA.

-

Add varying concentrations of ATA to the respective tubes. Include a no-inhibitor control and a no-enzyme control.

-

Adjust the volume of each reaction to 18 µl with sterile distilled water.

-

Initiate the reaction by adding 2 µl of purified topoisomerase II enzyme (1-5 units).

-

Incubate the reactions for 30 minutes at 37°C.

-

Stop the reaction by adding 4 µl of stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis until the DNA bands are well-separated.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the results: The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition of topoisomerase II by ATA will result in a higher proportion of supercoiled DNA compared to the no-inhibitor control.

Antiviral Assay (SARS-CoV-2 Plaque Assay)

This assay determines the antiviral activity of ATA against SARS-CoV-2 by measuring the reduction in viral plaque formation in cell culture.[6]

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS) and penicillin/streptomycin

-

Aurintricarboxylic acid (ATA) solution at various concentrations

-

96-well plates

-

MTT reagent for cytotoxicity assay

-

Plaque assay overlay (e.g., DMEM with 1% methylcellulose)

-

Crystal violet solution

Protocol:

-

Cytotoxicity Assay: Seed Vero E6 cells in a 96-well plate and grow to 80% confluency. Treat the cells with various concentrations of ATA for 48 hours. Perform an MTT assay to determine the non-toxic concentrations of ATA.

-

Infection: Seed Vero E6 cells in a 96-well plate and grow to 80% confluency. Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1 for 2 hours.

-

Treatment: After infection, remove the virus inoculum and add fresh medium containing various non-toxic concentrations of ATA. Include an untreated virus control.

-

Plaque Formation: Incubate the plates for 48-72 hours until viral plaques are visible.

-

Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet solution.

-

Quantification: Count the number of plaques in each well. The IC50 value is the concentration of ATA that reduces the number of plaques by 50% compared to the untreated control.

Protein Synthesis Inhibition Assay (Rabbit Reticulocyte Lysate)

This assay measures the effect of ATA on protein synthesis using an in vitro translation system.[7]

Materials:

-

Rabbit reticulocyte lysate

-

mRNA encoding a reporter protein (e.g., luciferase)

-

Amino acid mixture (containing all amino acids except methionine)

-

[35S]-Methionine

-

Aurintricarboxylic acid (ATA) solution at various concentrations

-

Reaction buffer

-

TCA (trichloroacetic acid)

-

Scintillation counter

Protocol:

-

Set up reaction tubes on ice. Each reaction should contain rabbit reticulocyte lysate, reaction buffer, amino acid mixture without methionine, and [35S]-methionine.

-

Add varying concentrations of ATA to the respective tubes. Include a no-inhibitor control.

-

Add the reporter mRNA to initiate the translation reaction.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Stop the reactions by adding an equal volume of cold 10% TCA to precipitate the newly synthesized proteins.

-

Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.

-

Filter the precipitated proteins onto glass fiber filters and wash with 5% TCA and then ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition for each ATA concentration relative to the no-inhibitor control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a substance of interest.[13][14]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Inducing agent for apoptosis (e.g., staurosporine as a positive control)

-

Aurintricarboxylic acid (ATA) solution at various concentrations

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1x Annexin V binding buffer

-

Flow cytometer

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of ATA for the desired time period. Include untreated and positive controls.

-

Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1x Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples on a flow cytometer within one hour.

-

Gate the cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Signaling Pathways and Experimental Workflows

This section provides visual representations of signaling pathways modulated by aurintricarboxylic acid and the workflows of key experimental assays using the DOT language for Graphviz.

Signaling Pathways

Aurintricarboxylic acid has been identified as a selective inhibitor of the TWEAK-Fn14 signaling pathway, which is implicated in glioblastoma cell invasion and survival.[1][15]

References

- 1. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of aurintricarboxylic acid as an inhibitor of nucleases during nucleic acid isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aurintricarboxylic acid, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of topoisomerase II by aurintricarboxylic acid: implications for mechanisms of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aurintricarboxylic Acid: Inhibitor of Initiation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of aurintricarboxylic acid as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Aurintricarboxylic acid is a potent inhibitor of phosphofructokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Characterization of Aurintricarboxylic Acid (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Aurin Tricarboxylic Acid in the Inhibition of Protein-Nucleic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurin Tricarboxylic Acid (ATA) is a polyanionic aromatic compound that has long been recognized for its potent and broad-spectrum inhibitory effects on a wide range of biological processes that involve the interaction between proteins and nucleic acids. Its ability to disrupt these fundamental interactions makes it a valuable tool in molecular biology research and a subject of interest in drug development. This in-depth technical guide elucidates the core mechanisms by which ATA exerts its inhibitory effects, provides quantitative data on its activity, outlines key experimental protocols for its study, and visualizes the affected signaling pathways and experimental workflows.

Core Mechanisms of Inhibition

The inhibitory action of this compound Tricarboxylic Acid is multifaceted, primarily revolving around its structural and chemical properties that allow it to interfere with the binding of proteins to DNA and RNA. The key mechanisms are detailed below.

Competitive Inhibition through Nucleic Acid Mimicry

One of the primary mechanisms by which ATA inhibits protein-nucleic acid interactions is through competitive inhibition. ATA is known to form polymers in solution, creating a polyanionic structure that mimics the phosphodiester backbone of nucleic acids.[1][2] This structural resemblance allows ATA to bind to the nucleic acid-binding sites of various proteins, thereby preventing the natural substrate (DNA or RNA) from binding.[2] This mode of action is particularly effective against enzymes that have a high affinity for the sugar-phosphate backbone of nucleic acids.

Disruption of Ribosomal Assembly and Function

ATA is a potent inhibitor of the initiation of protein synthesis.[3] It achieves this by preventing the attachment of messenger RNA (mRNA) to the small ribosomal subunit.[3] By occupying the mRNA binding cleft on the ribosome, ATA effectively blocks the formation of the initiation complex, which is a critical step for the commencement of translation. This specific inhibition of initiation distinguishes it from other protein synthesis inhibitors that may target elongation or termination steps.

Allosteric Inhibition and Conformational Changes

Beyond competitive inhibition, ATA can also induce conformational changes in proteins upon binding. This allosteric mechanism can lead to the inhibition of enzymatic activity even if ATA does not directly bind to the active site. The binding of ATA to a remote site can alter the three-dimensional structure of the protein, rendering the active site non-functional or reducing its affinity for its nucleic acid substrate. This has been observed with enzymes like DNase I and RNase A.[1]

Interference with Primer-Template Binding

In the case of DNA and RNA polymerases, ATA has been shown to specifically interfere with the binding of the primer to the template-enzyme complex. This suggests a more nuanced inhibitory mechanism than simple competition for the template binding site. By disrupting the proper alignment and interaction of the primer, ATA effectively stalls the initiation of nucleic acid synthesis.

Quantitative Analysis of ATA Inhibition

The inhibitory potency of ATA varies depending on the specific protein-nucleic acid interaction. The following tables summarize the available quantitative data, including IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, for a range of proteins.

| Target Protein/Complex | Method | Inhibitory Concentration (IC50) | Dissociation Constant (Kd) | Reference |

| Nucleases | ||||

| DNase I (Bovine Pancreatic) | Activity Assay | ~10 µM | 9.019 µM | [1][4] |

| RNase A (Bovine Pancreatic) | Activity Assay | ~10 µM | 2.33 µM | [1][4] |

| S1 Nuclease | Activity Assay | ~50% inhibition at 50 µM | [4] | |

| Exonuclease III (E. coli) | Activity Assay | Potent Inhibition | [4] | |

| Restriction Endonucleases (Sal I, Bam HI, Pst I, Sma I, EcoRI) | Activity Assay | Complete inhibition at 100 µM | [4] | |

| Polymerases | ||||

| DNA Polymerase α, β, γ (Human) | Activity Assay | Strong Inhibition | ||

| DNA Polymerase I (E. coli) | Activity Assay | Strong Inhibition | ||

| RNA Polymerase (E. coli) | Activity Assay | Strong Inhibition | ||

| Reverse Transcriptase (M-MLV) | Activity Assay | 0.255 µM | [1] | |

| Taq Polymerase | Activity Assay | 81.97 µM | [1] | |

| SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Replication Assay | 56 nM | ||

| Other Protein-Nucleic Acid Interactions | ||||

| Ribosome (mRNA binding) | Protein Synthesis Assay | Inhibition at <100 nM |

Signaling Pathways and Logical Relationships

ATA's broad inhibitory profile affects various cellular signaling pathways that are dependent on protein-nucleic acid interactions. The following diagrams, generated using the DOT language, illustrate these relationships.

Experimental Protocols

Studying the inhibitory effects of ATA on protein-nucleic acid interactions involves a variety of biochemical and biophysical assays. Below are detailed methodologies for two key experiments.

Experimental Protocol 1: Ribonuclease (RNase) Inhibition Assay

This protocol is designed to determine the inhibitory effect of ATA on the enzymatic activity of RNase A.

Materials:

-

RNase A (from bovine pancreas)

-

Yeast RNA

-

This compound Tricarboxylic Acid (ATA)

-

100 mM Sodium Acetate buffer, pH 5.0

-

25% Perchloric acid containing 0.75% Uranyl acetate (stop solution)

-

Spectrophotometer and UV-transparent cuvettes

-

Microcentrifuge

Procedure:

-

Prepare Reagents:

-

Dissolve RNase A in 100 mM Sodium Acetate buffer to a stock concentration of 1 mg/mL. Prepare working dilutions of 2, 4, and 6 µg/mL in the same buffer.

-

Dissolve yeast RNA in 100 mM Sodium Acetate buffer to a final concentration of 1% (w/v).

-

Prepare a stock solution of ATA in water and make serial dilutions in 100 mM Sodium Acetate buffer to achieve the desired final concentrations for the assay.

-

-

Assay Setup:

-

In separate microcentrifuge tubes, pipette 100 µL of each RNase A working dilution.

-

Add 100 µL of the corresponding ATA dilution (or buffer for the no-inhibitor control) to each tube.

-

Include a blank tube containing 200 µL of 100 mM Sodium Acetate buffer.

-

Pre-incubate all tubes at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

To initiate the reaction, add 100 µL of the 1% yeast RNA solution to each tube at timed intervals.

-

Incubate each tube at 37°C for exactly 10 minutes.

-

-

Stopping the Reaction and Sample Processing:

-

Stop the reaction by adding 100 µL of the perchloric acid/uranyl acetate stop solution.

-

Incubate the tubes on ice for 5 minutes to precipitate the undigested RNA.

-

Centrifuge the tubes at 14,000 x g for 5 minutes at 4°C.

-

-

Measurement:

-

Carefully transfer a defined volume of the supernatant (containing the acid-soluble digested RNA fragments) to a UV-transparent cuvette.

-

Measure the absorbance at 260 nm using the spectrophotometer, using the blank to zero the instrument.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each ATA concentration by comparing the absorbance of the ATA-treated samples to the no-inhibitor control.

-

Plot the percentage of inhibition against the ATA concentration to determine the IC50 value.

-

Experimental Protocol 2: Fluorescence Polarization (FP) Assay for Protein-DNA Interaction

This protocol describes a method to quantify the inhibition of a protein-DNA interaction by ATA using fluorescence polarization.

Materials:

-

Purified DNA-binding protein of interest.

-

Fluorescently labeled DNA probe (e.g., with fluorescein) corresponding to the protein's binding site.

-

Unlabeled competitor DNA (optional, for validation).

-

This compound Tricarboxylic Acid (ATA).

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

-

Black, low-binding 384-well plates.

-

Fluorescence plate reader capable of measuring fluorescence polarization.

Procedure:

-

Determine Optimal Probe Concentration:

-

Perform a serial dilution of the fluorescently labeled DNA probe in the binding buffer.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths to determine a concentration that gives a stable and robust signal (typically in the low nanomolar range).

-

-

Protein Titration (to determine Kd):

-

In a 384-well plate, add a fixed concentration of the fluorescently labeled DNA probe to each well.

-

Add a serial dilution of the purified protein to the wells.

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization (in millipolarization units, mP).

-

Plot the mP values against the protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

-

-

ATA Inhibition Assay:

-

In a 384-well plate, add the fluorescently labeled DNA probe at its optimal concentration and the protein at a concentration that gives approximately 50-80% of the maximum polarization signal (typically around the Kd value).

-

Add a serial dilution of ATA to the wells.

-

Include controls for no inhibition (protein + probe + buffer) and no binding (probe + buffer).

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Measurement:

-

Measure the fluorescence polarization of each well.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each ATA concentration based on the decrease in fluorescence polarization compared to the no-inhibitor control.

-

Plot the percentage of inhibition against the ATA concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound Tricarboxylic Acid serves as a powerful and versatile inhibitor of protein-nucleic acid interactions, acting through multiple mechanisms to disrupt these fundamental cellular processes. Its ability to competitively inhibit binding, induce allosteric changes, and block ribosomal function makes it an invaluable tool for researchers studying transcription, replication, and translation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize ATA in their research or to discover and characterize novel inhibitors of protein-nucleic acid interactions. The continued study of ATA and similar compounds holds promise for the development of new therapeutic agents targeting a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of action of polymeric aurintricarboxylic acid, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aurintricarboxylic acid: inhibitor of initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

The Multi-Faceted Pathway of Apoptosis Inhibition by Aurintricarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA) is a polyanionic, polyaromatic compound widely recognized for its potent anti-apoptotic properties. Its mechanism of action is complex, involving the modulation of multiple intracellular and extracellular signaling pathways. This technical guide provides an in-depth exploration of the core pathways through which ATA exerts its inhibitory effects on programmed cell death. We will delve into its direct enzymatic inhibition, its influence on critical pro-survival signaling cascades, and provide detailed experimental protocols and quantitative data to support further research and drug development efforts in this area.

Core Mechanisms of Apoptosis Inhibition by ATA

Aurintricarboxylic acid employs a multi-pronged approach to inhibit apoptosis, targeting both the execution phase of apoptosis and the upstream signaling pathways that regulate cell survival. The primary mechanisms can be categorized as follows:

-

Direct Inhibition of Apoptotic Execution Enzymes: ATA is a well-established inhibitor of nucleases and topoisomerase II, enzymes that play a critical role in the characteristic DNA fragmentation observed during apoptosis.

-

Activation of Pro-Survival Signaling Pathways: ATA has been shown to activate the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key receptor tyrosine kinase that promotes cell survival through downstream pathways such as the PI3K/Akt and MAPK/ERK cascades.

-

Inhibition of Pro-Apoptotic/Pro-Inflammatory Signaling: In certain cellular contexts, such as glioblastoma, ATA can selectively inhibit the TWEAK/Fn14 signaling pathway, which is involved in promoting cell death, inflammation, and invasion.

The following sections will provide a more detailed examination of these pathways, supported by quantitative data and experimental methodologies.

Quantitative Data on ATA's Inhibitory and Activating Properties

The efficacy of Aurintricarboxylic acid in modulating its various targets has been quantified in several studies. The following tables summarize key quantitative data.

| Target Enzyme | IC50 Value | Assay Type | Organism/Enzyme Source |

| Topoisomerase II | ~75 nM | Relaxation Assay | Saccharomyces cerevisiae |

| General Nucleases | 2 µM - 50 µM | In vitro nuclease activity | Not specified |

| Phosphofructokinase | 0.2 µM | Enzyme activity assay | Rabbit Liver |

| SARS-CoV-2 PLpro | 30 µM | Enzyme inhibition assay | Recombinant |

Table 1: IC50 Values of Aurintricarboxylic Acid for Various Enzymes. [1][2][3]

| Cell Line | Treatment | Effect | Quantitative Observation |

| Glioblastoma Cells | TWEAK (Tumor Necrosis Factor-like Weak Inducer of Apoptosis) | Inhibition of TWEAK-induced cell migration and NF-κB activation. | Effective concentration of ATA: 10 µM. |

| Vero E6 Cells | SARS-CoV-2 Infection | Antiviral activity. | IC50 of ~50 µM. |

Table 2: Effective Concentrations of Aurintricarboxylic Acid in Cellular Assays. [3][4]

Signaling Pathways Modulated by Aurintricarboxylic Acid

Activation of the IGF-1R/Akt/MAPK Pro-Survival Pathway

Aurintricarboxylic acid can act as a mimic of Insulin-like Growth Factor-1 (IGF-1) by binding to the extracellular domain of the IGF-1 receptor, leading to its dimerization and autophosphorylation. This initiates a signaling cascade that is central to cell survival and proliferation.

Caption: ATA activates the IGF-1R pathway, leading to the inhibition of apoptosis.

Inhibition of the TWEAK/Fn14 Signaling Pathway

In glioblastoma cells, ATA has been identified as a selective inhibitor of the TWEAK-Fn14 signaling pathway. TWEAK is a cytokine that, upon binding to its receptor Fn14, can activate the NF-κB pathway, leading to inflammation and, in some contexts, cell death or invasion. ATA's inhibition of this pathway contributes to its anti-tumor and potentially neuroprotective effects.

References

- 1. Aurintricarboxylic acid, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurintricarboxylic acid is a potent inhibitor of phosphofructokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of aurintricarboxylic acid as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Analogues of Aurintricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA) is a heterogeneous polymeric mixture of triphenylmethane derivatives with a broad spectrum of biological activities. It is a potent inhibitor of a wide range of enzymes, including nucleases, polymerases, and protein tyrosine phosphatases, by interfering with protein-nucleic acid interactions. ATA has demonstrated antiviral, anti-apoptotic, and anti-inflammatory properties, making it a subject of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure of ATA, its known analogues, and their structure-activity relationships. It also details experimental protocols for the synthesis of ATA and for key biological assays to evaluate its activity. Furthermore, this guide visualizes the key signaling pathways modulated by ATA, providing a deeper understanding of its mechanism of action.

Chemical Structure of Aurintricarboxylic Acid

Aurintricarboxylic acid (ATA) is not a single molecular entity but rather a complex mixture of polymers. The core structure is based on the condensation of salicylic acid with formaldehyde. The resulting triphenylmethane scaffold is variably carboxylated and hydroxylated, leading to a heterogeneous mixture of compounds with a range of molecular weights.

The representative monomeric unit of ATA is 5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid.[1] Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid |

| Molecular Formula | C22H14O9 |

| Molecular Weight | 422.34 g/mol |

| CAS Number | 4431-00-9 |

| Appearance | Dark red powder or crystalline powder[2] |

Synthesis: ATA can be prepared through the condensation of formaldehyde with salicylic acid in the presence of sulfuric acid containing nitrite.[3] The reaction conditions, such as the ratio of reactants and temperature, can influence the degree of polymerization and the overall composition of the final product.

Analogues of Aurintricarboxylic Acid

The inherent heterogeneity of commercial ATA preparations has spurred the development of structurally defined analogues to identify the specific components responsible for its biological activities and to develop more potent and selective therapeutic agents. Research into ATA analogues has focused on modifications of the salicylic acid rings, the central methane bridge, and the degree of polymerization.

| Analogue Name | Chemical Structure | Key Structural Difference from ATA | Reported Biological Activity |

| Dichlorohexamer Salicylic Acid Derivative | Structure not precisely defined in the searched literature, but described as a linear hexamer of salicylic acid residues with dichloro-substitutions. | Defined linear polymer of salicylic acid, rather than a triphenylmethane core. Contains chlorine substitutions. | Potent inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with an IC50 of 56 nM.[1][2] |

| Eriochrome Cyanine R | Triphenylmethane core with sulfonic acid and methyl groups, in addition to hydroxyl and carboxyl groups. | Potent inhibitor of Yersinia protein tyrosine phosphatase (YopH) with an IC50 in the nanomolar range.[3] | |

| Pararosaniline | Triphenylmethane core with primary amine groups instead of carboxyl and hydroxyl groups on the phenyl rings. | Used as a structural reference in studies of ATA analogues.[3] |

Experimental Protocols

Synthesis of Aurintricarboxylic Acid

Reaction: Salicylic Acid + Formaldehyde --(H2SO4, NaNO2)--> Aurintricarboxylic Acid

General Procedure:

-

Salicylic acid is dissolved in concentrated sulfuric acid.

-

Sodium nitrite is added cautiously to the solution.

-

Formaldehyde solution is then added dropwise while maintaining a controlled temperature.

-

The reaction mixture is stirred for a specified period.

-

The resulting precipitate is collected, washed extensively, and dried to yield ATA.

Note: The exact ratios of reactants, reaction times, and temperatures are critical for determining the final composition of the ATA polymer and are often proprietary.

Nuclease Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of ATA and its analogues against ribonucleases (RNases).

Materials:

-

RNase A (or other nuclease of interest)

-

Yeast RNA (or other suitable RNA substrate)

-

ATA or analogue solution of varying concentrations

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM EDTA)

-

Precipitating agent (e.g., 2.5% perchloric acid)

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of the ATA or analogue solution in the reaction buffer.

-

In separate microcentrifuge tubes, add the RNA substrate and the ATA/analogue solution at different concentrations.

-

Initiate the reaction by adding RNase A to each tube. Include a control with no inhibitor.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the precipitating agent to precipitate the undigested RNA.

-

Centrifuge the tubes to pellet the precipitate.

-

Measure the absorbance of the supernatant at 260 nm. The absorbance is proportional to the amount of hydrolyzed RNA.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.[4]

JAK2 Phosphorylation Assay

This protocol describes a method to determine the effect of ATA on the phosphorylation of Janus kinase 2 (JAK2).

Materials:

-

Cell line expressing JAK2 (e.g., RAW 264.7 macrophages)

-

ATA solution

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody specific for phosphorylated JAK2 (p-JAK2)

-

Primary antibody for total JAK2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with different concentrations of ATA for a specific duration. Include an untreated control.

-

Lyse the cells using the cell lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against p-JAK2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody for total JAK2 to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of JAK2 phosphorylation.[3][5]

Signaling Pathways Modulated by Aurintricarboxylic Acid

ATA is known to modulate several key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the JAK-STAT Signaling Pathway

ATA has been shown to inhibit the JAK-STAT signaling pathway, which is crucial for cytokine-mediated cellular responses. ATA can reduce the activity of JAK1 and JAK2, leading to decreased phosphorylation and activation of STAT proteins (STAT1, STAT3, STAT5, and STAT6). This inhibition can contribute to the anti-inflammatory and immunomodulatory effects of ATA.

Activation of the IGF-1 Receptor Signaling Pathway

In contrast to its inhibitory effects on some pathways, ATA can activate the Insulin-like Growth Factor-1 (IGF-1) receptor signaling pathway. This activation is thought to be responsible for the anti-apoptotic effects of ATA. ATA mimics the effect of IGF-1 by inducing the tyrosine phosphorylation of the IGF-1 receptor and its downstream substrates, such as IRS-1 and IRS-2. This leads to the activation of pro-survival pathways, including the PI3K/Akt and MAPK pathways.

Conclusion

Aurintricarboxylic acid remains a fascinating and complex agent with a multitude of biological effects. Its ability to modulate key signaling pathways, coupled with its inhibitory action on a wide array of enzymes, underscores its potential as a lead compound for the development of new therapeutics. The development of well-defined analogues is a critical step towards harnessing the therapeutic potential of this class of molecules by improving specificity and reducing off-target effects. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers working to further elucidate the mechanisms of action of ATA and to develop novel drugs based on its unique chemical scaffold. Further research into the synthesis and biological evaluation of a broader range of structurally defined analogues is warranted to fully explore the therapeutic promise of aurintricarboxylic acid.

References

Aurintricarboxylic Acid as a Topoisomerase II Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA) is a polyanionic, polyaromatic compound that has demonstrated potent inhibitory activity against DNA topoisomerase II. This technical guide provides an in-depth overview of ATA's mechanism of action, quantitative inhibitory data, and detailed experimental protocols for key assays. ATA distinguishes itself from many other topoisomerase II inhibitors by not stabilizing the covalent DNA-enzyme intermediate, known as the "cleavable complex." Instead, its inhibitory effects stem from its ability to interfere with multiple steps in the enzyme's catalytic cycle, including DNA binding and ATP hydrolysis. This guide aims to equip researchers with the necessary information to effectively study and potentially exploit the unique inhibitory properties of aurintricarboxylic acid in the context of topoisomerase II-related research and drug development.

Introduction to Aurintricarboxylic Acid and Topoisomerase II

DNA topoisomerase II is a ubiquitous and essential enzyme that plays a critical role in managing DNA topology during fundamental cellular processes such as replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. This activity is vital for relieving torsional stress and decatenating intertwined daughter chromosomes.

There are two major isoforms of human topoisomerase II: alpha (TOP2A) and beta (TOP2B). While both isoforms share a similar catalytic mechanism, they have distinct cellular roles and expression patterns, making them differentially targeted in various therapeutic strategies.

Aurintricarboxylic acid is a well-known inhibitor of various enzymes that interact with nucleic acids.[1] Its potent inhibition of topoisomerase II makes it a valuable tool for studying the enzyme's function and a potential scaffold for the development of novel therapeutic agents.[2]

Mechanism of Inhibition

Aurintricarboxylic acid acts as a catalytic inhibitor of topoisomerase II, disrupting its function through a multi-faceted mechanism that does not involve the stabilization of the cleavable complex, a hallmark of many clinically used topoisomerase II poisons like etoposide and doxorubicin.[2] Instead, ATA's inhibitory actions are concentrated on the initial and intermediate stages of the catalytic cycle.

The primary mechanisms of ATA-mediated inhibition of topoisomerase II are:

-

Prevention of DNA Binding: ATA effectively prevents topoisomerase II from binding to its DNA substrate.[2] This is a crucial initial step for the enzyme's function, and its blockade halts the entire catalytic process.

-

Inhibition of ATP Hydrolysis: The catalytic cycle of topoisomerase II is dependent on the energy derived from ATP hydrolysis. ATA has been shown to inhibit the ATPase activity of the enzyme, further impeding its function.[2]

-

Inhibition of Cleavable Complex Formation: Unlike topoisomerase poisons, ATA does not trap the enzyme in a covalent complex with DNA. On the contrary, it strongly inhibits the formation of the cleavable complex that can be induced by other agents like amsacrine and etoposide.[2]

This multi-target inhibition within the topoisomerase II catalytic cycle contributes to the potent inhibitory effect of ATA.[2]

Quantitative Inhibitory Data

The inhibitory potency of aurintricarboxylic acid against topoisomerase II has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its effectiveness.

| Enzyme Source | Assay Type | IC50 Value | Reference |

| Purified Yeast Topoisomerase II | Relaxation Assay | ~75 nM | [2] |

| In vitro (general) | Not specified | ≤ 0.2 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the inhibitory activity of aurintricarboxylic acid against topoisomerase II.

Topoisomerase II Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibition of this activity by ATA results in the persistence of the supercoiled DNA form.

Materials:

-

Purified human topoisomerase IIα or IIβ

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA

-

Aurintricarboxylic acid (in appropriate solvent, e.g., DMSO)

-

Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

-

Agarose

-

1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL of 10x Topoisomerase II Reaction Buffer

-

1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg/µL)

-

Varying concentrations of aurintricarboxylic acid (or solvent control)

-

Nuclease-free water to a final volume of 19 µL.

-

-

Add 1 µL of purified topoisomerase II enzyme to initiate the reaction.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis at a constant voltage until the DNA forms are adequately separated.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the results: a decrease in the amount of relaxed DNA and an increase in supercoiled DNA with increasing concentrations of ATA indicate inhibition.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay assesses the ability of compounds to stabilize the cleavable complex. In the case of ATA, this assay is used to demonstrate its lack of cleavable complex stabilization and its ability to inhibit stabilization by other agents.

Materials:

-

Purified human topoisomerase IIα or IIβ

-

Supercoiled or linearized plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Cleavage Buffer: 100 mM Tris-HCl (pH 7.9), 500 mM KCl, 50 mM MgCl₂, 10 mM DTT

-

Aurintricarboxylic acid

-

Topoisomerase II poison (e.g., etoposide or amsacrine) as a positive control

-

20% SDS

-

Proteinase K (20 mg/mL)

-

Stop Solution/Loading Dye

-

Agarose and electrophoresis equipment

Procedure:

-

Set up reaction mixtures on ice in a 20 µL volume:

-

2 µL of 10x Topoisomerase II Cleavage Buffer

-

1 µL of plasmid DNA

-

Varying concentrations of aurintricarboxylic acid (or solvent control). To test for inhibition of poison-induced cleavage, pre-incubate the enzyme with ATA before adding the poison.

-

Add topoisomerase II poison (if applicable).

-

Nuclease-free water to a final volume of 19 µL.

-

-

Add 1 µL of purified topoisomerase II enzyme.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction and induce cleavage complex trapping by adding 2 µL of 20% SDS.

-

Add 1 µL of Proteinase K and incubate at 50°C for 30-60 minutes to digest the protein.

-

Add Stop Solution/Loading Dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis and visualize the DNA.

-

Analyze the results: The formation of linear (from supercoiled) or fragmented (from linearized) DNA indicates the presence of cleavable complexes. ATA is expected to not induce cleavage and to reduce the cleavage induced by topoisomerase poisons.

Topoisomerase II ATP Hydrolysis Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by topoisomerase II.

Materials:

-

Purified human topoisomerase IIα or IIβ

-

ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

Aurintricarboxylic acid

-

Malachite Green Reagent:

-

Solution A: 0.045% Malachite Green hydrochloride in water.

-

Solution B: 4.2% ammonium molybdate in 4 M HCl.

-

Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. This working reagent should be prepared fresh.

-

-

Phosphate Standard (e.g., KH₂PO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a standard curve of inorganic phosphate using the phosphate standard.

-

Set up the ATPase reaction in a 96-well plate. For each well, add in a 50 µL final volume:

-

Assay Buffer

-

Varying concentrations of aurintricarboxylic acid (or solvent control)

-

Purified topoisomerase II enzyme

-

Pre-incubate for 10 minutes at 37°C.

-

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate at 37°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 100 µL of the Malachite Green Working Reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the amount of phosphate released by comparing the absorbance to the standard curve. A decrease in phosphate release with increasing ATA concentration indicates inhibition of ATPase activity.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Mechanism of Aurintricarboxylic Acid (ATA) Inhibition of the Topoisomerase II Catalytic Cycle.

Caption: Experimental Workflow for the Topoisomerase II Relaxation Assay.

Caption: Experimental Workflow for the Topoisomerase II ATP Hydrolysis Assay.

Conclusion

Aurintricarboxylic acid serves as a potent catalytic inhibitor of topoisomerase II, distinguished by its ability to interfere with DNA binding and ATP hydrolysis without stabilizing the cleavable complex. This technical guide provides a comprehensive overview of its mechanism, quantitative data, and detailed experimental protocols to facilitate further research. The unique inhibitory profile of ATA makes it a valuable tool for dissecting the complexities of topoisomerase II function and may offer a foundation for the development of novel therapeutic agents that target this essential enzyme through a non-poisoning mechanism. Further investigation into its isoform specificity and the structure-activity relationships of its analogs is warranted to fully realize its potential in both basic research and clinical applications.

References

- 1. Aurintricarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Aurintricarboxylic acid, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of topoisomerase II by aurintricarboxylic acid: implications for mechanisms of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Aurintricarboxylic Acid in the Initiation of Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA), a polymeric aromatic compound, has long been recognized as a potent inhibitor of the initiation of protein synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying ATA's inhibitory action, focusing on its role in preventing the association of messenger RNA (mRNA) with the ribosomal machinery. We present a compilation of quantitative data from various studies, detail the experimental protocols used to elucidate its function, and provide visual representations of the key pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in molecular biology, pharmacology, and drug development who are interested in the mechanisms of translational control and the therapeutic potential of protein synthesis inhibitors.

Introduction

The initiation of protein synthesis is a fundamental biological process and a critical control point for gene expression. It involves the assembly of the ribosomal subunits, initiator tRNA, and various eukaryotic initiation factors (eIFs) at the start codon of an mRNA molecule. The intricate and highly regulated nature of this process makes it an attractive target for therapeutic intervention in a variety of diseases, including cancer and viral infections.

Aurintricarboxylic acid has been a valuable tool in the study of protein synthesis for decades. Its ability to selectively inhibit the initiation phase without significantly affecting elongation has allowed researchers to dissect the discrete steps of this complex process.[1][2] This guide will delve into the specifics of ATA's mechanism, providing the reader with a thorough understanding of its role as an inhibitor of protein synthesis initiation.

Mechanism of Action of Aurintricarboxylic Acid

The primary mechanism by which aurintricarboxylic acid inhibits the initiation of protein synthesis is by preventing the binding of mRNA to the small ribosomal subunit (40S in eukaryotes) .[1] This action effectively stalls the formation of the 48S pre-initiation complex, a crucial step that precedes the joining of the large ribosomal subunit (60S) to form the functional 80S ribosome.

The prevailing model suggests that ATA, with its polyanionic and aromatic structure, interferes with the interaction between the mRNA molecule and the mRNA binding channel of the 40S ribosome. While the precise binding site of ATA on the 40S subunit has not been definitively elucidated, it is thought to compete with the nucleic acid for its binding site. This competitive inhibition prevents the proper positioning of the mRNA, thereby halting the entire process of translation initiation.

The initiation of translation is a multi-step process involving several eukaryotic initiation factors (eIFs). The formation of the 43S pre-initiation complex, which consists of the 40S ribosomal subunit, the eIF2-GTP-Met-tRNAi ternary complex, and other initiation factors like eIF1, eIF1A, and eIF3, is a prerequisite for mRNA binding. It is plausible that ATA's interaction with the 40S subunit may also allosterically hinder the proper functioning of these initiation factors, further contributing to the inhibition of initiation.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of aurintricarboxylic acid has been quantified in various biological systems. The following tables summarize the available quantitative data, including IC50 values (the concentration of an inhibitor where the response is reduced by half). It is important to note that the commercially available ATA is often a heterogeneous mixture of polymers of varying lengths, which can contribute to variability in the reported inhibitory concentrations.

| Biological System | Assay Type | Target | Inhibitory Concentration (IC50) | Reference |

| Rabbit Reticulocyte Lysate | In Vitro Translation | Overall Protein Synthesis | ~100 µM (complete inhibition) | [3] |

| Human Cancer Cell Lines | In Vitro Antiviral Assay | Viral Replication | 50 µM | [4] |

| In Vitro Assay | Enzyme Inhibition | SARS-CoV-2 PLpro | 30 µM | [4] |

| In Vitro Assay | Protein-Protein Interaction | TAZ-TEAD Complex Disruption | 35 nM | [5] |

| Rat P2X Receptors | Electrophysiology | P2X1R | 8.6 nM | [6] |

| Rat P2X Receptors | Electrophysiology | P2X3R | 72.9 nM | [6] |

| Yeast | Enzyme Inhibition | DNA Topoisomerase II | ~75 nM | [7] |

Table 1: Summary of IC50 Values for Aurintricarboxylic Acid in Various Biological Assays.

Experimental Protocols

The investigation of aurintricarboxylic acid's role in protein synthesis initiation has relied on several key experimental techniques. Below are detailed methodologies for two fundamental assays.

In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate

This assay measures the effect of an inhibitor on the synthesis of a reporter protein in a cell-free system derived from rabbit reticulocytes.

Materials:

-

Rabbit Reticulocyte Lysate (commercially available, e.g., from Promega or Thermo Fisher Scientific)

-

Luciferase mRNA (or other suitable reporter mRNA)

-

Amino Acid Mixture (minus methionine)

-

[35S]-Methionine

-

Aurintricarboxylic Acid (stock solution in water or appropriate buffer)

-

Nuclease-free water

-

Reaction Buffer (containing potassium acetate, magnesium acetate, and other necessary salts, typically provided with the lysate)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: On ice, prepare the reaction mixtures in nuclease-free microcentrifuge tubes. A typical 25 µL reaction would include:

-

12.5 µL Rabbit Reticulocyte Lysate

-

0.5 µL Amino Acid Mixture (minus methionine)

-

1.0 µL [35S]-Methionine (e.g., 10 µCi)

-

1.0 µL Luciferase mRNA (e.g., 20 µg/mL)

-

Variable volume of Aurintricarboxylic Acid (to achieve final desired concentrations)

-

Nuclease-free water to a final volume of 25 µL.

-

Include a no-inhibitor control (vehicle only) and a no-mRNA control (background).

-

-

Incubation: Incubate the reaction tubes at 30°C for 60-90 minutes.

-

Termination and Precipitation: Stop the reaction by adding 1 mL of ice-cold 10% TCA. Incubate on ice for 10 minutes to allow for protein precipitation.

-

Heating: Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.

-

Filtration: Cool the samples on ice and collect the precipitated protein by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters three times with 5% TCA and once with ethanol.

-

Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each ATA concentration relative to the no-inhibitor control, after subtracting the background counts from the no-mRNA control.

Nitrocellulose Filter Binding Assay for mRNA-Ribosome Interaction

This assay directly measures the binding of radiolabeled mRNA to ribosomes and can be used to assess the inhibitory effect of compounds like aurintricarboxylic acid on this interaction.

Materials:

-

Purified 40S ribosomal subunits

-

Radiolabeled mRNA (e.g., 32P-labeled)

-

Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Aurintricarboxylic Acid

-

Nitrocellulose membranes (0.45 µm pore size)

-

Washing Buffer (same as binding buffer)

-

Scintillation fluid and counter

Procedure:

-